

Cross-Referencing Experimental Spectral Data of Tricosanenitrile with Chemical Databases: A Comparative Guide

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Compound of Interest

Compound Name: Tricosanenitrile

Cat. No.: B15348627

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental spectral data of **tricosanenitrile** with that of other long-chain nitriles, namely stearonitrile and behenonitrile. By cross-referencing this data with publicly available chemical databases, researchers can gain deeper insights into the structural characterization of these molecules. This guide outlines the detailed experimental protocols for acquiring spectral data and presents the information in a clear, comparative format.

Comparison of Spectral Data

The following table summarizes the key spectral features of **tricosanenitrile** and its alternatives, stearonitrile and behenonitrile, obtained through Fourier-Transform Infrared (FT-IR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectral Data	Tricosanenitrile (C ₂₃ H ₄₅ N)	Stearonitrile (C ₁₈ H ₃₅ N)	Behenenitrile (C ₂₂ H ₄₃ N)
FT-IR (cm ⁻¹)			
C≡N Stretch	~2247	~2247	~2247
C-H Stretch (sp ³)	~2920, ~2850	~2917, ~2849	~2916, ~2848
CH ₂ Bend	~1465	~1467	~1472
¹³ C NMR (ppm)			
C≡N	~119.8	~119.8	~119.8
CH ₂ adjacent to CN	~17.5	~17.5	~17.5
Alkyl Chain CH ₂	~22.7 - 31.9	~22.7 - 31.9	~22.7 - 31.9
Terminal CH ₃	~14.1	~14.1	~14.1
Mass Spec. (m/z)			
Molecular Ion [M] ⁺	335.6	265.5	321.6
[M-1] ⁺	334.6	264.5	320.6
Common Fragments	[C _n H _{2n}] ⁺ , [C _n H _{2n+1}] ⁺	[C _n H _{2n}] ⁺ , [C _n H _{2n+1}] ⁺	[C _n H _{2n}] ⁺ , [C _n H _{2n+1}] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Solid Samples

Objective: To identify the functional groups present in the molecule, particularly the characteristic nitrile (C≡N) and alkyl (C-H) stretches.

Methodology:

- **Sample Preparation:** A small amount of the solid nitrile sample (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument:** A Fourier-Transform Infrared Spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder.
- **Analysis:** The infrared spectrum is typically recorded in the range of 4000-400 cm^{-1} . The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Methodology:

- **Sample Preparation:** The solid nitrile sample (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3) in an NMR tube.
- **Instrument:** A high-resolution Nuclear Magnetic Resonance spectrometer.
- **Data Acquisition:** The ^{13}C NMR spectrum is acquired using a standard pulse sequence with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- **Analysis:** The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). The chemical shift values provide information about the electronic environment of each carbon atom.

Mass Spectrometry (MS)

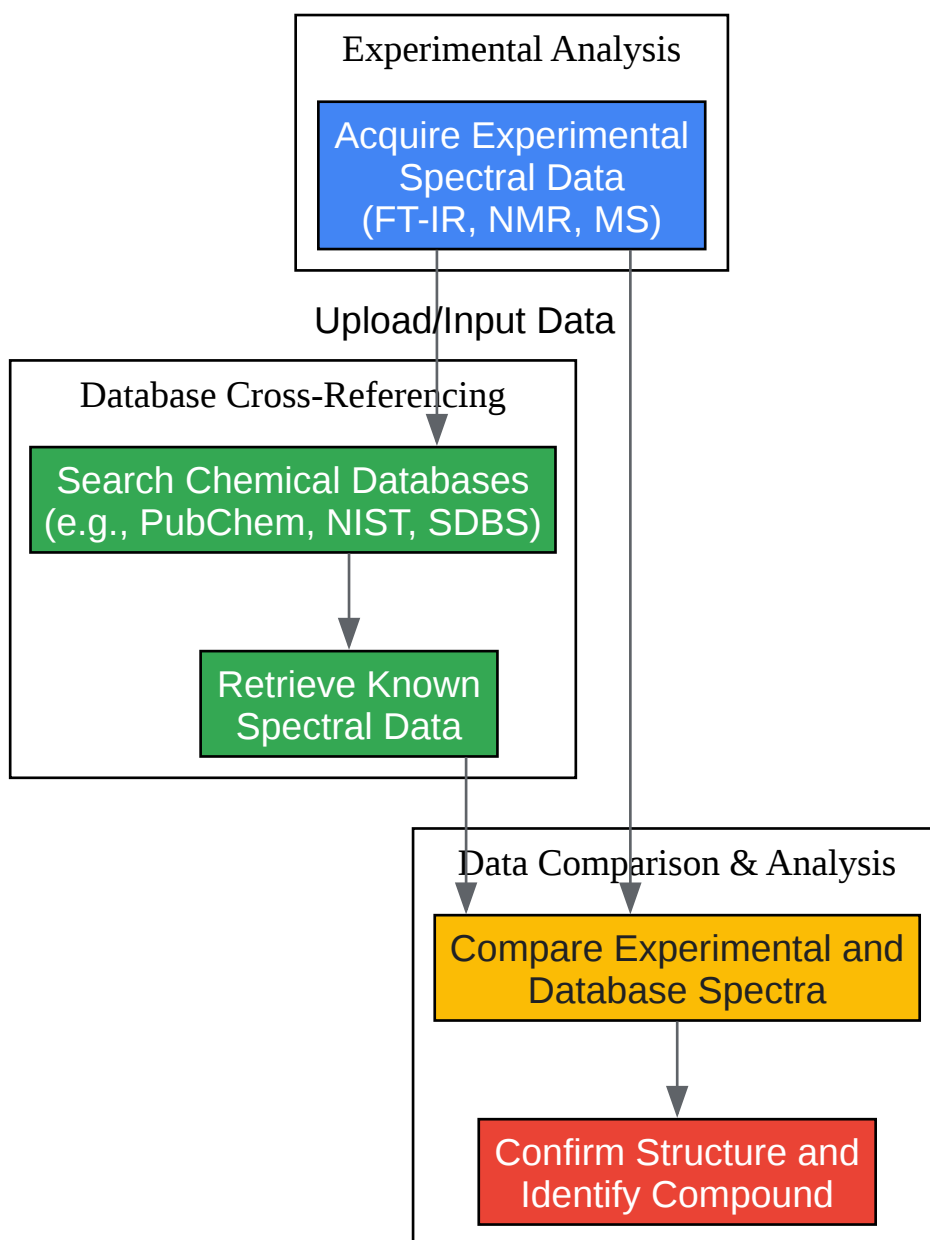
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and providing structural information.

Methodology:

- **Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer. For long-chain nitriles, a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
- **Mass Analyzer:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- **Analysis:** The peak with the highest m/z value typically corresponds to the molecular ion $[M]^+$, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which can give clues about the structure of the molecule.

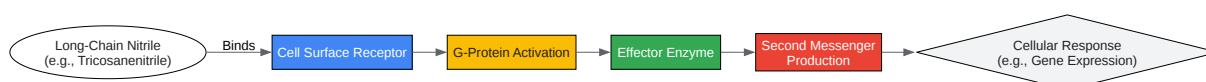
Visualizing the Workflow and a Potential Application

To aid in the understanding of the cross-referencing process and to provide context for researchers in drug development, the following diagrams have been generated.



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Caption: Workflow for cross-referencing experimental spectral data with chemical databases.



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Caption: Hypothetical signaling pathway involving a long-chain nitrile as a ligand.

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